1h,1h,2h,2h-Perfluorooctyltrichlorosilane
Description
Role of Fluorinated Silanes in Advanced Functional Materials Research
Fluorinated silanes, as a class of compounds, are instrumental in the field of advanced functional materials due to the unique properties imparted by the fluorine atoms. nih.gov The high electronegativity and low polarizability of fluorine result in weak van der Waals forces, leading to materials with very low surface energies. nih.govacs.org When incorporated into a silane (B1218182) molecule, this fluorinated chain allows for the creation of robust, low-surface-energy coatings on various materials.
The primary role of fluorinated silanes like PFOCTS is to functionalize surfaces to achieve specific behaviors. platypustech.com These include:
Hydrophobicity and Oleophobicity: Creating surfaces that repel water and oils, which is fundamental for applications like self-cleaning coatings and anti-fouling materials. guidechem.comchemimpex.com
Adhesion Control: Modifying surface energy to either promote or prevent adhesion, a critical aspect in microfabrication and composite materials. chemimpex.com
Friction Reduction: The low intermolecular forces of fluorinated chains contribute to reduced friction at surfaces, making them suitable for applications requiring lubricity. researchgate.net
The covalent bonding of the silane group to hydroxyl-terminated surfaces like silicon wafers, glass, and metal oxides ensures the durability and stability of these functional coatings. chemicalbook.com
Interfacial Phenomena and Surface Chemistry Enhancement via 1H,1H,2H,2H-Perfluorooctyltrichlorosilane
The application of this compound profoundly alters interfacial phenomena by modifying the surface chemistry at a molecular level. The formation of a PFOCTS self-assembled monolayer is a prime example of controlled surface engineering. This process typically involves the hydrolysis of the trichlorosilane (B8805176) group in the presence of trace amounts of water, followed by a condensation reaction with hydroxyl groups on the substrate surface. afinitica.comresearchgate.net This results in a dense, organized layer of molecules oriented with their fluorinated tails outwards.
This modification leads to a significant reduction in surface energy, which in turn dictates the interaction of the surface with its environment. For instance, the creation of superhydrophobic surfaces, with water contact angles exceeding 150°, is a direct consequence of the low surface energy and, often, the introduction of micro- or nanoscale roughness. nih.govresearchgate.net PFOCTS is frequently used to impart this low surface energy to structured surfaces, leading to the "lotus effect" where water droplets roll off easily, carrying contaminants with them. ntnu.no
Research has demonstrated the effectiveness of PFOCTS in creating anti-adhesive layers, for example, in the release of cured polymers like polydimethylsiloxane (B3030410) (PDMS) in soft lithography and microfluidics. fishersci.comfishersci.se The fluorinated surface minimizes the adhesion between the mold and the polymer, facilitating a clean release. fishersci.comfishersci.se
Table 1: Surface Properties Modified by this compound
| Property | Enhancement | Application Examples |
| Hydrophobicity | Increases water contact angle, often to superhydrophobic levels (>150°) | Self-cleaning surfaces, anti-icing coatings, waterproof textiles nih.govntnu.notandfonline.com |
| Oleophobicity | Creates surfaces that repel oils and organic solvents | Anti-fouling coatings, stain-resistant materials guidechem.comchemimpex.com |
| Anti-Adhesion | Reduces the tendency of materials to stick to the surface | Mold release agents in microfabrication, anti-stiction coatings in MEMS chemicalbook.comfishersci.com |
| Corrosion Resistance | Forms a protective barrier against corrosive agents | Protective coatings for metals like zinc and aluminum alloys tandfonline.comresearchgate.net |
| Friction Reduction | Lowers the coefficient of friction at the surface | Lubricants for nanoscale devices researchgate.net |
Evolution of Research Trajectories Involving this compound
The research trajectory of this compound has evolved from fundamental studies of its self-assembly behavior to its integration into complex, high-performance devices and materials.
Initially, research focused on understanding the formation and characterization of PFOCTS self-assembled monolayers on ideal substrates like silicon wafers. acs.orgacs.org These foundational studies established the mechanisms of hydrolysis and condensation and characterized the resulting monolayer's structure, thickness, and surface energy.
Subsequently, research expanded to explore the practical applications of these PFOCTS-modified surfaces. A significant area of investigation has been the creation of superhydrophobic surfaces for a variety of applications, including self-cleaning glass and corrosion-resistant coatings for metals. nih.govtandfonline.com This often involves combining the low surface energy provided by PFOCTS with micro- and nanostructured surfaces to achieve enhanced water repellency. researchgate.net
More recently, the focus has shifted towards the use of PFOCTS in advanced manufacturing and micro- and nanotechnology. In the field of microfluidics, PFOCTS is widely used as a coating for molds to facilitate the fabrication of polydimethylsiloxane (PDMS) microchannels. nih.govrsc.orgnih.gov Its anti-adhesive properties are crucial for the high-fidelity replication of microscale features. researchgate.net Furthermore, in microelectromechanical systems (MEMS), PFOCTS coatings are employed to prevent stiction, a failure mode caused by the adhesion of moving micro-components. chemicalbook.com
Current research continues to explore novel applications, such as in the development of anti-icing coatings, where the hydrophobic nature of PFOCTS can delay ice formation and reduce ice adhesion strength. ntnu.no There is also ongoing work in patterning PFOCTS monolayers to create surfaces with spatially controlled wettability for applications in microarrays and lab-on-a-chip devices. fishersci.comacs.org
Table 2: Evolution of Research on this compound
| Research Phase | Key Focus | Representative Applications |
| Foundational Studies | Formation and characterization of self-assembled monolayers (SAMs) on silicon and other substrates. acs.orgacs.org | Basic surface science, understanding of hydrolysis and condensation reactions. afinitica.comresearchgate.net |
| Applied Surface Modification | Creation of superhydrophobic and oleophobic surfaces. | Self-cleaning coatings, corrosion protection, waterproof textiles. nih.govresearchgate.nettandfonline.com |
| Advanced Manufacturing and Nanotechnology | Integration into microfabrication processes and devices. | Mold release agents in microfluidics (PDMS), anti-stiction coatings in MEMS. chemicalbook.comnih.govrsc.org |
| Emerging and Complex Systems | Development of multifunctional and patterned surfaces. | Anti-icing coatings, biosensors, patterned surfaces for cell studies. ottokemi.comntnu.nofishersci.com |
Structure
3D Structure
Properties
IUPAC Name |
trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F13Si/c9-25(10,11)2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISDRBMXQBSCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SiCl3, C8H4Cl3F13Si | |
| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229163 | |
| Record name | Trichloro((perfluorohexyl)ethyl)silane | |
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Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78560-45-9 | |
| Record name | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78560-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trichloro((perfluorohexyl)ethyl)silane | |
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| Record name | Trichloro((perfluorohexyl)ethyl)silane | |
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| Record name | Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.749 | |
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| Record name | TRICHLORO((PERFLUOROHEXYL)ETHYL)SILANE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25E5DZ5GL8 | |
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Synthetic Methodologies for 1h,1h,2h,2h Perfluorooctyltrichlorosilane Derivatives and Modified Substrates
Precursor Chemistry and Synthetic Routes to 1H,1H,2H,2H-Perfluorooctyltrichlorosilane
The primary industrial synthesis of this compound involves the hydrosilylation of a perfluoroalkene. This process is a cornerstone for producing this valuable silanizing agent.
A common and efficient method for synthesizing this compound is through the platinum-catalyzed hydrosilylation of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctene with trichlorosilane (B8805176).
The reaction proceeds by charging a three-necked glass flask with 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctene under a nitrogen atmosphere. A platinum catalyst, such as Pt(0)-divinyltetramethyldisiloxane in xylene, is then introduced. Trichlorosilane is added dropwise to the mixture at room temperature while stirring. The reaction is exothermic, with the temperature increasing to approximately 115°C. Following the reaction, purification of the product yields this compound with a high yield of around 99%.
| Reactant | Catalyst | Reagent | Reaction Temperature | Yield |
| 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctene | Pt(0)-divinyltetramethyldisiloxane in xylene | Trichlorosilane | Rises to 115°C | 99% |
Techniques for Surface Functionalization using this compound
This compound is widely used to modify surfaces, imparting properties such as hydrophobicity and low adhesion. This is typically achieved by forming a self-assembled monolayer (SAM) on the substrate. nih.gov The trichlorosilyl (B107488) group reacts with hydroxyl groups on the surface, forming strong covalent bonds, while the perfluorinated tail creates a low-energy surface.
Chemical Vapor Deposition (CVD) is a common technique for applying a uniform and thin film of this compound onto a substrate. This method is particularly useful for creating anti-stiction layers in micro- and nano-electromechanical systems (MEMS/NEMS), where liquid-based deposition can be problematic. upenn.edu
The process generally involves placing the substrate in a sealed container, often a vacuum chamber or desiccator, along with a small amount of liquid this compound. The container is then placed in an oven at a moderately elevated temperature (e.g., 60°C) overnight. sigmaaldrich.com The silane (B1218182) vaporizes and deposits onto the substrate, forming a self-assembled monolayer. For substrates like polydimethylsiloxane (B3030410) (PDMS), a plasma treatment may be used prior to CVD to introduce hydroxyl groups on the surface, facilitating the covalent bonding of the silane. nih.gov
| Substrate | Pre-treatment | Deposition Method | Application |
| Silicon Dioxide | Plasma-cleaning | Chemical Vapor Deposition | High hydrophobicity, anti-stiction layer |
| Poly(vinylidene fluoride) (PVDF) membrane | Plasma activation | Chemical Vapor Deposition | Hydrophobic modification for supported liquid membranes |
| Polydimethylsiloxane (PDMS) | Oxygen plasma | Vapor deposition in a vacuum desiccator | Reusable transferring layer for microfluidic chips |
Liquid Phase Deposition (LPD) offers an alternative to CVD for applying this compound coatings. This method involves immersing the substrate in a solution containing the silane.
One LPD technique is spin coating, where a solution of this compound in a solvent like toluene (B28343) is applied to the substrate, which is then spun at high speed to create a uniform film. rsc.org Another approach is simple immersion, where the substrate is dipped into a dilute solution of the silane in a nonpolar solvent. The deposition process is sensitive to factors such as the concentration of the silane and the presence of water in the solvent, which can lead to the formation of agglomerates in the solution and affect the quality of the resulting monolayer. upenn.edu
| Deposition Method | Solvent | Silane Concentration | Key Considerations |
| Spin Coating | Toluene | 1:3 v/v silane/toluene | Provides a uniform coating. rsc.org |
| Immersion | Isooctane | Not specified | Prone to formation of inverse micelles and lamellar phases in the presence of water. upenn.edu |
Vacuum chamber treatment is a widely used method for the vapor-phase deposition of this compound, particularly for creating anti-adhesive layers on molds used in soft lithography. nih.gov The process involves placing the mold or substrate in a vacuum chamber or desiccator along with a small quantity of the liquid silane. A vacuum is applied to reduce the pressure and facilitate the vaporization of the silane.
This surface treatment is crucial for preventing the adhesion of materials like PDMS to the master mold, allowing for easy demolding and replication of micro- and nanostructures. rsc.orgnih.gov The treatment time can vary, for example, a master mold might be treated for 16 hours at a pressure of -30 psi. rsc.org
| Application | Substrate/Mold Material | Treatment Conditions | Purpose |
| Fabrication of 3D Microfluidic Networks | SU-8 master molds | Vacuum chamber, -30 psi pressure, 16 hours | Facilitate demolding of PDMS. rsc.org |
| Fabrication of multi-layer PDMS structures | PDMS slab | Not specified | Create a reusable transferring layer. nih.gov |
| Replication of silicon masters | Silicon master | Vapor phase deposition at low pressure | Aid in the detachment of PDMS replicas. rsc.org |
In the fabrication of 3D microfluidic devices, a "hybrid stamp" approach can be employed, which involves the use of this compound for surface treatment. rsc.org This method allows for the reliable fabrication of high-aspect-ratio PDMS structures.
The process begins with the fabrication of an SU-8 master mold, which is treated with this compound in a vacuum chamber for an extended period (e.g., 16 hours) to create a highly anti-adhesive surface. A hybrid stamp, consisting of a thin PDMS layer on a plastic plate, is then fabricated. This hybrid stamp is also treated with the silane, but for a shorter duration (e.g., 6 hours). rsc.org
When uncured PDMS is cast between the master mold and the hybrid stamp, the cured PDMS film will preferentially adhere to the hybrid stamp upon demolding due to the differential adhesion created by the varied silane treatment times. This allows for the precise transfer and stacking of patterned PDMS layers. rsc.org
| Component | Silane Treatment Time | Purpose of Treatment |
| SU-8 Master Mold | 16 hours | To create a highly anti-adhesive surface for easy release of the PDMS film. rsc.org |
| Hybrid Stamp (PDMS) | 6 hours | To ensure the cured PDMS film adheres to the stamp for transfer. rsc.org |
Advanced Surface Engineering and Interface Science Applications of 1h,1h,2h,2h Perfluorooctyltrichlorosilane
Development of Superhydrophobic and Oleophobic Surfaces
The creation of superhydrophobic (water-repelling) and oleophobic (oil-repelling) surfaces is a primary application of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane. This is achieved by combining the low surface energy imparted by the compound's fluorinated tail with specific surface topographies. The trichlorosilyl (B107488) group reacts with hydroxyl (-OH) groups present on substrate surfaces, forming strong covalent siloxane bonds, which ensures the durability of the coating.
A variety of methods have been developed to apply this compound to create superhydrophobic surfaces. The choice of technique often depends on the substrate material, desired coating properties, and scalability of the process.
Chemical Vapor Deposition (CVD): This gas-phase method involves exposing a substrate to vaporized this compound in a controlled environment, often a vacuum chamber. uic.edu The silane (B1218182) molecules adsorb onto the surface and form a covalently bonded monolayer. CVD is particularly effective for coating complex geometries and creating uniform, thin films, which is advantageous in micro- and nano-electromechanical systems (MEMS). uic.edu
Liquid-Phase Deposition: In this approach, the substrate is immersed in or coated with a solution containing this compound, typically dissolved in an anhydrous organic solvent like hexane (B92381) or toluene (B28343). researchgate.netgoogle.com This category includes several common techniques:
Dip-coating: The substrate is submerged in the silane solution and then withdrawn at a controlled speed, resulting in a uniform film. researchgate.net
Spin-coating: The substrate is rotated at high speed while the silane solution is applied to the center, spreading evenly by centrifugal force. ntnu.no
Spraying: A solution containing the silane and often nanoparticles to create roughness is sprayed onto the substrate. researchgate.net
Sol-Gel Process: This technique involves creating a stable colloidal solution (sol) that is then deposited on a substrate. google.comscirp.org For superhydrophobic applications, nanoparticles like silica (B1680970) (SiO2) or titania (TiO2) are often included in the sol. scirp.org After deposition, the sol undergoes a transition to a gel phase. Subsequent treatment with this compound renders the structured surface superhydrophobic. google.comresearchgate.net
To achieve superhydrophobicity, characterized by water contact angles (WCA) exceeding 150° and low sliding angles (SA), a dual-scale surface roughness is essential. researchgate.net This hierarchical structure, mimicking natural surfaces like the lotus (B1177795) leaf, combines microscale and nanoscale features. researchgate.netpapercept.netresearchgate.net The resulting topography traps air pockets between the surface and a liquid droplet, leading to a composite interface (Cassie-Baxter state) that minimizes the contact area between the liquid and the solid, thus enhancing repellency. papercept.netnih.gov
Several methods are employed to create these structures before or during the application of this compound:
Nanoparticle Incorporation: Alumina (Al2O3) or silica (SiO2) nanoparticles of varying sizes are mixed into a resin or solution that is then applied to a surface. researchgate.net Subsequent sandblasting can further enhance the micro-roughness before the final silanization step. researchgate.net
Electrospraying: This method can be used to deposit microscale-roughened layers, such as SiO2, from a sol-gel solution. nih.gov A secondary process, like coating with gold nanoparticles, can add the nanoscale component before fluorination with this compound, resulting in WCA values as high as 170°. nih.gov
Anodized Aluminum Oxidation (AAO): This technique is used to create highly ordered nanoporous structures that can serve as templates for fabricating nanostructures on other materials. papercept.net
The combination of these engineered topographies with the low surface energy provided by this compound is critical for achieving robust superhydrophobicity. Studies on epoxy composites with a hierarchical structure modified by a gas-phase deposition of the silane have reported exceptional non-sticking behavior, with a sliding angle of just 3°. researchgate.net
| Substrate/Fabrication Method | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference |
|---|---|---|---|
| Epoxy Nanocomposite (Gas Phase Deposition) | >150° | 3° | researchgate.net |
| Epoxy Nanocomposite (Liquid Phase Deposition) | >150° | >90° (sticking) | researchgate.net |
| Hierarchical SiO₂ with Au Nanoparticles | ~170° | Not Specified | nih.gov |
| Glass with SiO₂ Nanoparticles (Dip-coating) | >160° | <10° | researchgate.net |
The application of this compound is not limited to polymers or glass; it is highly effective on metallic and metal oxide substrates that possess native hydroxyl groups on their surfaces. This allows for the creation of robust, corrosion-resistant, and superhydrophobic functional surfaces.
Metallic Substrates: Surfaces like aluminum and copper can be readily functionalized. rsc.org On copper, for instance, superhydrophobic surfaces can be created by first growing copper oxide (CuO) nanoneedle arrays through anodization and then chemically modifying them with a fluoroalkyl-silane. rsc.org This process results in a surface with a water contact angle of up to 169° and significantly improved corrosion resistance. rsc.org
Oxide Substrates: Silicon dioxide (silica) is a common substrate, where the silane reacts readily with surface silanol (B1196071) (Si-OH) groups. nih.govnih.gov This is fundamental in microelectronics and sensor technology. nih.gov Other metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO2) can also be functionalized. researchgate.net A standard procedure for functionalizing metal oxide nanoparticles involves dispersing them in an anhydrous solvent like toluene containing the silane, followed by rinsing and drying. researchgate.net
Specifically, CuO nanostructures, which can be grown on copper foils through methods like thermal oxidation or wet chemical routes, present an ideal hierarchical surface for creating superhydrophobic properties after modification with a low-surface-energy compound like this compound. rsc.org
Anti-Fouling and Anti-Icing Research
The unique surface properties conferred by this compound coatings are actively researched for preventing the accumulation of unwanted materials, such as biological organisms (biofouling) and ice.
The anti-fouling capability of surfaces coated with this compound is primarily a physical phenomenon rather than a biocidal one. nih.govdntb.gov.ua The principal mechanism is the creation of a low-surface-energy interface that minimizes adhesion forces between the surface and fouling agents, such as marine organisms, proteins, or bacteria. chemicalbook.com
The extremely hydrophobic and oleophobic nature of the surface prevents the initial attachment of foulants. chemicalbook.com For marine applications, the trapped air layer in hierarchical structures (the plastron effect) further reduces the contact area available for organisms to settle. This "non-stick" characteristic makes the surface easy to clean, as any weakly adhered contaminants can be removed by gentle water flow. nih.gov Research has shown that these slippery surfaces exhibit low adhesion toward synthetic feces, indicating their potential utility in medical and sanitary applications to prevent fouling by biological mixtures. nih.gov
Superhydrophobic surfaces created with this compound have shown significant promise as passive anti-icing or de-icing coatings. uic.eduntnu.no The mechanism relies on two key principles: delaying the initial formation of ice and reducing the adhesion strength of any ice that does form.
Delayed Ice Formation: Water droplets on these superhydrophobic surfaces remain in the Cassie-Baxter state, where they have minimal contact with the solid surface. This reduces heat transfer to the cold substrate, thereby delaying the onset of freezing.
Reduced Ice Adhesion: The adhesion of ice to a surface is a major issue for aircraft, wind turbines, and power lines. uic.edu Surfaces functionalized with this compound demonstrate significantly lower ice adhesion strength compared to uncoated surfaces. Research on silicone nanofilament coatings functionalized with this silane (referred to as sample F in one study) showed extremely low ice adhesion strength (below 50 kPa) that was maintained over multiple icing/de-icing cycles. nih.gov This low adhesion is attributed to the fact that ice forms on top of the trapped air pockets, leading to a smaller solid-solid contact area and making the ice easy to remove by mechanical forces like wind or vibration. nih.govresearchgate.net
| Surface Type | Ice Adhesion Strength (kPa) | Reference |
|---|---|---|
| Silicone Nanofilaments + PFOTS (Sample F) | < 50 kPa | nih.gov |
| Silicone Nanofilaments (Uncoated, Sample S) | 29 ± 8 kPa (pristine) | nih.gov |
| Superhydrophobic Surfaces (General) | 43 kPa | nih.gov |
Self-Cleaning Applications and Durability Studies
This compound is instrumental in the fabrication of self-cleaning surfaces due to its ability to form self-assembled monolayers (SAMs) that significantly lower surface energy. ottokemi.com This property, combined with surface texturing, leads to superhydrophobicity—a state characterized by a water contact angle (CA) exceeding 150° and a low sliding angle (SA) or contact angle hysteresis (CAH) of less than 10°. mdpi.commdpi.com On such a surface, water droplets remain nearly spherical and can easily roll off, collecting and removing dust and contaminants in a process known as the "Lotus effect." mdpi.com
The effectiveness of this compound (often abbreviated as PFOTS or PFTS) in creating these properties has been demonstrated across various substrates. mdpi.comresearchgate.net For instance, vapor deposition of PFTS onto a surface with a hierarchical structure can yield a superhydrophobic coating with a contact angle of 162°. mdpi.com Similarly, modifying an epoxy nanocomposite surface with PFOTS through a gas phase treatment has resulted in surfaces with contact angles above 150° and a sliding angle as low as 3°, indicating excellent water repellency and self-cleaning potential. researchgate.net
The following table summarizes the static water contact angles and sliding angles achieved in different studies using this compound to create self-cleaning surfaces.
| Substrate/Method | Water Contact Angle (CA) | Sliding Angle (SA) / Contact Angle Hysteresis (CAH) | Reference |
|---|---|---|---|
| Dual-sized silica particles with epoxy resin, modified by PFTS vapor deposition | 162° | Not specified | mdpi.com |
| Epoxy nanocomposite with hierarchical structure, modified by gas phase PFOTS | >150° | 3° (SA) | researchgate.net |
| TiO2 particles immersed in PFOTS solution for spray-coating | >150° | <10° (SA) | mdpi.com |
While achieving superhydrophobicity is crucial, the practical application of self-cleaning surfaces is often limited by their durability. aip.orgbiolinscientific.com The micro- and nanostructures essential for superhydrophobicity can be fragile and susceptible to mechanical wear, which can diminish or eliminate the self-cleaning properties. biolinscientific.comaalto.fi Consequently, significant research has focused on evaluating and enhancing the robustness of coatings modified with this compound.
Durability is assessed through various methods, including mechanical abrasion tests, tape peeling, droplet impact resistance, and thermal stability studies. mdpi.comnih.govresearchgate.net For example, a superhydrophobic film created with PFTS demonstrated resistance to 30 minutes of droplet impact and passed a tape peeling test, indicating good adhesion and mechanical integrity. mdpi.com The thermal stability of a self-assembled monolayer of 1H,1H,2H,2H-perfluorooctyl trichlorosilane (B8805176) on an aluminum substrate was studied, revealing that the coating's structural order is maintained up to 423 K (150 °C). researchgate.net Above this temperature, the degradation becomes increasingly irreversible. researchgate.net
The following table details the findings from various durability studies performed on surfaces treated with this compound.
| Durability Test | Coating Composition | Results | Reference |
|---|---|---|---|
| Droplet Impact Resistance | Silica particles/epoxy resin with PFTS | Maintained superhydrophobicity after 30 minutes of water droplet impact. | mdpi.com |
| Tape Peeling Test | Silica particles/epoxy resin with PFTS | Coating remained intact, indicating good adhesion. | mdpi.com |
| Thermal Stability | PFTS self-assembled monolayer on aluminum | Conformational order retained up to 423 K (150 °C); partial retention up to 603 K (330 °C); irreversible degradation above 603 K. | researchgate.net |
| Wear Resistance | Dual-layer coating with PFOTS-modified particles | Maintained superhydrophobicity after 180 cycles of wear testing. | mdpi.com |
The challenge remains to enhance the mechanical robustness of these surfaces for long-term applications without compromising their self-cleaning efficacy. researchgate.netmdpi.com
Integration of 1h,1h,2h,2h Perfluorooctyltrichlorosilane in Microfluidic and Bioanalytical Systems
Surface Treatment for Microfluidic Device Fabrication
Surface treatment with 1H,1H,2H,2H-Perfluorooctyltrichlorosilane is a critical step in the soft lithography workflow for creating microfluidic devices. This process involves the vapor-phase or solution-phase deposition of the silane (B1218182) onto a master mold, typically made of silicon or SU-8 photoresist. The trichlorosilane (B8805176) group reacts with hydroxyl groups on the mold's surface, forming a covalent bond and creating a self-assembled monolayer with the perfluorinated tails oriented outwards. This results in a highly hydrophobic and low-adhesion surface.
One of the most common applications of this compound in microfluidics is as an anti-adhesion layer to facilitate the demolding of PDMS replicas from master molds. fishersci.com During the soft lithography process, liquid PDMS prepolymer is poured over a patterned master and cured at an elevated temperature. Without a proper release layer, the cured PDMS can irreversibly bond to the master, leading to damage to both the replica and the mold.
Treatment of the master mold with this compound creates a low surface energy coating that prevents the adhesion of the curing PDMS. This allows for the easy and clean release of the PDMS replica, preserving the fidelity of the microscale features. fishersci.com This surface treatment is a crucial step for the high-throughput and reproducible fabrication of PDMS-based microfluidic devices. The effectiveness of this treatment is often a prerequisite for successful replica molding.
The fabrication of complex, three-dimensional microfluidic networks often requires the stacking and bonding of multiple patterned PDMS layers. A simple and effective method for creating these multilayer structures involves the use of a PDMS slab surface-treated with this compound as a reusable transferring layer.
In this technique, a thin, patterned PDMS layer is first cured on a master mold. A thicker PDMS slab, which has been treated with this compound, is then brought into contact with the patterned layer. The differential adhesion properties—stronger adhesion between the untreated PDMS layers and weaker adhesion between the patterned layer and the treated transfer slab—allow the patterned layer to be lifted off the master mold. Subsequently, the patterned layer can be precisely aligned and bonded to another PDMS substrate, often after activation of the surfaces with oxygen plasma. This method, enabled by the controlled surface modification with this compound, facilitates the creation of complex, well-aligned multilayer microfluidic devices.
Electroosmotic flow (EOF) is the bulk movement of liquid in a capillary or microchannel under the influence of an applied electric field. It is a critical parameter in capillary electrophoresis (CE) and microchip electrophoresis, as it affects separation speed, resolution, and efficiency. The magnitude and direction of the EOF are highly dependent on the surface charge of the capillary or channel walls.
Native glass and PDMS surfaces possess negatively charged silanol (B1196071) groups at neutral to high pH, which leads to the formation of an electrical double layer and a resulting EOF towards the cathode. For certain applications, it is desirable to suppress or even reverse the EOF. Coating the inner surfaces of microchannels with this compound can significantly alter the EOF. The hydrophobic perfluorinated layer effectively masks the surface silanol groups, reducing the surface charge density. This leads to a significant reduction in the EOF. This ability to modulate the surface properties and, consequently, the electroosmotic flow is valuable for optimizing separations in microfluidic electrophoresis systems.
Minimizing Small-Molecule Partitioning in Microfluidic Systems
A significant challenge in the use of PDMS for microfluidic applications, particularly in bioanalytical and pharmaceutical studies, is its propensity to absorb small, hydrophobic molecules from solution. This partitioning of analytes into the PDMS bulk can lead to inaccurate quantification, reduced sensitivity, and altered cellular responses in on-chip assays.
To mitigate the issue of small-molecule partitioning, the surfaces of PDMS microchannels can be modified to reduce their interaction with hydrophobic analytes. One effective strategy is to create a fluorinated surface layer by treating the channels with this compound. This treatment renders the surface highly hydrophobic and lipophobic, creating a barrier that can reduce the absorption of certain small molecules.
In a study evaluating surface treatments to improve the recovery of small molecules secreted from islets of Langerhans, PDMS devices were treated with a solution of 2% (v/v) this compound in perfluorodecalin (B110024) immediately after oxygen plasma bonding. The following table summarizes the improvement in analyte recovery for a selection of compounds after this treatment compared to untreated PDMS.
| Analyte | LogP | Recovery Improvement Ratio (Treated/Untreated) |
|---|---|---|
| Serotonin | -0.69 | 1.2 |
| Dopamine | -0.98 | 1.1 |
| Glutamate | -3.91 | 1.0 |
| GABA | -3.13 | 1.0 |
Data is illustrative and based on trends discussed in the literature. A ratio greater than 1 indicates an improvement in recovery with the treatment.
While surface modification with this compound can be beneficial for the chemical compatibility of PDMS devices, its implications for cell-based assays require careful consideration. The biocompatibility of the treated surface is paramount for maintaining cell viability, morphology, and function.
There are concerns that residual, unbound silane or byproducts from the silanization process could leach into the cell culture medium and elicit a toxic response. researchgate.net Therefore, thorough rinsing and curing protocols are essential after treatment to ensure that only a stable, covalently bound monolayer is present. The long-term stability of the fluorinated coating in aqueous cell culture media at 37°C is another critical factor. While fluoroalkyl silanes are known for their high chemical and mechanical stability, studies on other silane treatments have shown that some coatings can delaminate from PDMS over time when immersed in culture medium. nih.gov This could lead to a loss of the desired surface properties and potential cytotoxicity.
Further research is needed to fully characterize the long-term stability and biocompatibility of this compound-treated PDMS for various cell types and culture durations. The following table outlines key considerations for the use of this compound in cell-based microfluidics.
| Consideration | Potential Issue | Mitigation Strategy |
|---|---|---|
| Cytotoxicity | Leaching of unreacted silane or reaction byproducts. | Thorough post-treatment rinsing and curing; surface characterization (e.g., XPS) to confirm monolayer formation. |
| Cell Adhesion | Highly hydrophobic surface may inhibit adhesion of some cell types. | Patterned coating of the silane or subsequent coating with extracellular matrix proteins. |
| Long-Term Stability | Potential for delamination of the coating in aqueous culture media over time. | Optimization of the silanization protocol; use of dipodal silanes for enhanced stability. nih.gov |
| Nutrient/Factor Sequestration | The fluorinated surface may still interact with and deplete certain media components. | Characterization of analyte absorption to the treated surface; perfusion culture systems. |
High-Throughput Microfluidic Synthesis Applications
The integration of this compound is a critical step in the fabrication of microfluidic devices, particularly those used for high-throughput synthesis. Its primary role is not as a reactant but as a surface modification agent that imparts desirable properties to the microreactor channels. This surface treatment is fundamental to the construction and reliable operation of microfluidic systems, especially those made from materials like polydimethylsiloxane (B3030410) (PDMS).
This compound is used to form a self-assembled monolayer (SAM) on the surfaces of the master molds from which PDMS microfluidic devices are cast. ottokemi.comscientificlabs.co.uk This process, often carried out through vapor deposition in a vacuum desiccator, creates a superhydrophobic, low-surface-energy coating. rug.nlnih.gov The primary and most crucial benefit of this coating in the context of high-throughput applications is its anti-adhesive, or release, properties. fishersci.com During the soft lithography process, the PDMS polymer is poured onto a master mold (often a silicon wafer with patterned photoresist) and cured. nih.gov The fluorinated silane layer prevents the cured PDMS from permanently bonding to the master, which is essential for peeling off the PDMS replica without damaging the delicate microscale features of the channels. nih.govrsc.org This facilitation of the demolding process is vital for the rapid and repeatable manufacturing of numerous microfluidic chips, a prerequisite for any high-throughput application. rsc.org
The properties imparted by the this compound surface treatment directly impact the performance of the microfluidic devices in synthesis applications. The hydrophobic nature of the channel walls can influence fluid flow, prevent the adhesion of reactants or products to the channel surfaces, and reduce fouling. scientificlabs.co.uk These factors are critical for maintaining consistent reaction conditions and ensuring the smooth, uninterrupted operation of the microreactor over extended periods, which is a hallmark of high-throughput synthesis.
Research has demonstrated the utility of this compound in creating various microfluidic architectures. For instance, it is used in the fabrication of multi-layer microfluidic chips, which can integrate more complex functionalities like pumps and valves for automated, high-throughput processes. ottokemi.comnih.gov The ability to create well-defined, high-aspect-ratio structures and through-layer features, enabled by the excellent release properties of the silane coating, allows for the construction of sophisticated 3D microfluidic networks. rsc.org These complex networks are instrumental in performing multi-step syntheses and analyses in a high-throughput manner.
The table below summarizes the key parameters and outcomes of using this compound in the fabrication of microfluidic devices for synthesis-related applications, based on typical research findings.
| Parameter | Typical Value / Method | Purpose / Outcome | Reference |
|---|---|---|---|
| Application Method | Vapor Deposition | Creates a uniform self-assembled monolayer (SAM) on the master mold. | rug.nlnih.govnih.gov |
| Substrate (Mold) | Silicon Wafer with SU-8 Photoresist | To create the negative template for PDMS microfluidic channels. | nih.govrsc.org |
| Deposition Time | 30 minutes to 16 hours | Ensures complete formation of the anti-adhesive monolayer. | nih.govrsc.org |
| Primary Function | Anti-adhesion / Release Layer | Facilitates clean separation of the cured PDMS replica from the master mold. | scientificlabs.co.ukfishersci.com |
| Resulting Surface Property | Superhydrophobic / Low Surface Energy | Reduces fouling and reagent adhesion within the final microfluidic channels. | ottokemi.comscientificlabs.co.uk |
| Enabled Microfluidic Structures | Multi-layer devices, high-aspect-ratio channels, 3D networks | Allows for the fabrication of complex devices required for high-throughput synthesis and analysis. | ottokemi.comrsc.org |
Thin Film and Coating Science of 1h,1h,2h,2h Perfluorooctyltrichlorosilane
Self-Assembled Monolayers (SAMs) of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. This compound is a prominent precursor for creating SAMs with low surface energy, hydrophobicity, and anti-adhesive properties. chemicalbook.comottokemi.com
The formation of this compound SAMs on hydroxylated surfaces, such as silicon wafers with a native oxide layer, involves a multi-step process. arxiv.org Initially, the trichlorosilyl (B107488) head group of the molecule hydrolyzes in the presence of trace amounts of water, forming reactive silanol (B1196071) groups (-Si(OH)3). arxiv.org These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable covalent Si-O-Si bonds. arxiv.org
Further polymerization can occur between adjacent hydrolyzed silane (B1218182) molecules, creating a cross-linked network that enhances the stability of the monolayer. arxiv.org The fluorinated tails of the molecules orient themselves away from the surface, creating a densely packed, low-energy interface.
Molecular-level control over the SAM structure is crucial for tailoring its properties. Studies have shown that the chemical composition of the monolayer can be precisely modified. For instance, exposure to atomic hydrogen can lead to a kinetically controlled reaction where hydrogen atoms abstract C-H bonds, leading to the desorption of the fluorocarbon portion of the molecule. acs.org This process allows for the creation of patterned surfaces with varying interfacial properties. acs.orgresearchgate.net
Key Reaction Steps in SAM Formation:
| Step | Description |
| Hydrolysis | The -SiCl3 head group reacts with trace water to form -Si(OH)3. |
| Condensation | The -Si(OH)3 groups react with substrate -OH groups, forming covalent Si-O-Si bonds. |
| Polymerization | Adjacent hydrolyzed silane molecules form Si-O-Si bonds, creating a cross-linked network. |
The quality and resulting properties of this compound SAMs are highly dependent on the deposition parameters. Key factors include the concentration of the silane solution, the deposition time, temperature, and the presence of water.
Research on a similar compound, 1H,1H,2H,2H-perfluorodecyltrichlorosilane (FDTS), highlights that deposition from the vapor phase, often referred to as molecular vapor deposition (MVD), is a common and effective method. chemicalbook.com This process is typically carried out in a vacuum chamber at or near room temperature, making it compatible with a wide range of substrates. chemicalbook.com The presence of water vapor is often crucial to facilitate the hydrolysis of the trichlorosilane (B8805176) head group. chemicalbook.comwikipedia.org
Studies on liquid phase deposition (LPD) of perfluoroalkylsilanes have demonstrated that the concentration of the silane in the solvent affects the resulting SAM's thickness and coverage. nih.gov Increasing the concentration generally leads to a higher degree of surface coverage. nih.gov The choice of solvent is also important, with toluene (B28343) being a commonly used solvent for preparing trichlorosilane solutions. wiley-vch.de
Influence of Deposition Parameters:
| Parameter | Effect on SAM Quality |
| Concentration | Higher concentrations generally lead to increased surface coverage. nih.gov |
| Temperature | Vapor phase deposition is often performed at room or near-room temperatures. chemicalbook.com |
| Water Vapor | Crucial for the hydrolysis of the trichlorosilyl group in vapor deposition. chemicalbook.comwikipedia.org |
| Deposition Time | Affects the completeness of the monolayer formation. |
The well-defined and tunable nature of this compound SAMs makes them excellent model substrates for studying interfacial phenomena. The low surface energy and hydrophobicity imparted by the fluorinated tails create surfaces that can be used to investigate adhesion, friction, and wetting. researchgate.net
These SAMs are utilized to create anti-adhesive layers, which are critical for applications such as the release of cured polydimethylsiloxane (B3030410) (PDMS) in soft lithography. fishersci.comfishersci.ca They are also employed in fabricating chemical surface patterns, allowing for the controlled adhesion and growth of cells and other biological materials. fishersci.comfishersci.ca For example, surfaces can be patterned to create cell-adhesive regions for guiding neurite outgrowth. ottokemi.com
The frictional properties of these SAMs have been investigated across multiple length scales, revealing that factors like conformational disorder and molecular stiffness significantly influence friction. researchgate.net The fluorinated nature of the SAMs generally leads to better anti-stiction properties compared to hydrocarbon-based SAMs. researchgate.net
Advanced Thin Film Deposition Techniques
Beyond the spontaneous self-assembly, this compound is also a key component in more advanced thin film deposition techniques, enabling the creation of functional films and coatings with specific properties.
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, high-performance solid materials. This compound can be used as a precursor in CVD processes to create functional films. researchgate.net For instance, it has been used to deposit a release layer on masters for nanoimprint lithography, facilitating the detachment of replicas. rsc.org
Gas-phase deposition of this compound is particularly advantageous for coating complex geometries and narrow spaces, such as those found in micro- and nano-electromechanical systems (MEMS/NEMS), where liquid-based methods might fail due to issues like trapped bubbles. researchgate.net The resulting films provide hydrophobic surfaces that reduce stiction, a critical failure mechanism in MEMS/NEMS devices. researchgate.net
Solution-based methods, including liquid phase deposition (LPD) and spin coating, offer a straightforward approach to applying this compound coatings. nih.govrsc.org In LPD, the substrate is immersed in a dilute solution of the silane, typically in an organic solvent like toluene or tetrahydrofuran. nih.govumass.edu
Research has shown that the concentration of the silane solution directly impacts the properties of the resulting coating. nih.gov For example, in a study using a similar fluorinated silane, the coefficient of friction of the deposited layer was found to be dependent on the solution concentration. nih.gov
These solution-based techniques are used to create hydrophobic and oleophobic coatings on various substrates, including fabrics, to impart oil-water separation capabilities. umass.edu For instance, a fabric can be made hydrophobic by soaking it in a solution of this compound in tetrahydrofuran. umass.edu
Comparison of Deposition Techniques:
| Technique | Description | Advantages |
| Self-Assembled Monolayers (SAMs) | Spontaneous formation of an ordered monolayer from solution or vapor. | High degree of order, precise thickness control. |
| Chemical Vapor Deposition (CVD) | Deposition of a solid film from a gaseous precursor. | Conformal coating of complex shapes, high purity films. researchgate.net |
| Liquid Phase Deposition (LPD) | Immersion of a substrate in a solution containing the precursor. | Simple, scalable process. nih.gov |
| Spin Coating | A solution is applied to the center of a substrate, which is then spun at high speed. | Uniform film thickness. rsc.org |
Mechanistic Investigations and Fundamental Interactions of 1h,1h,2h,2h Perfluorooctyltrichlorosilane at Interfaces
Adhesion Dynamics and Interfacial Bonding Mechanisms
The adhesion properties of surfaces treated with FOTS are a critical aspect of their functionality, particularly in applications requiring low adhesion or controlled bonding.
Self-assembled monolayers of FOTS are recognized for creating anti-adhesive layers. fishersci.com This property is crucial for applications such as the release of cured polydimethylsiloxane (B3030410) (PDMS) from molds. fishersci.com The low surface energy imparted by the fluorinated chains of the FOTS molecules is a primary contributor to these anti-adhesive characteristics. researchgate.net
Atomic Force Microscopy (AFM) is a powerful technique for quantifying adhesion forces at the nanoscale. Studies on similar organosilane coatings provide insight into the adhesion behavior of FOTS-treated surfaces. For instance, AFM has been employed to measure the adhesion forces between a silicon nitride tip and silane-treated surfaces, revealing how surface chemistry influences adhesion.
While specific adhesion force data for FOTS on a wide range of substrates is dispersed throughout the literature, a representative study on an organosilane-coated steel substrate provides indicative values. The introduction of a fluorinated organosilane significantly reduces the adhesion force compared to an uncoated or non-fluorinated silane-coated surface.
| Surface Treatment | Mean Adhesion Force (nN) |
|---|---|
| Uncoated Steel | 85.3 |
| Organosilane Coating (non-fluorinated) | 52.1 |
| Organosilane Coating with Fluorinated Component | 28.7 |
This table presents illustrative data on how surface treatments, including fluorinated organosilanes similar to FOTS, can significantly reduce adhesion forces on a steel substrate.
The porosity of a polymeric substrate plays a multifaceted role in the adhesion of FOTS coatings. The effectiveness of the silanization process and the final adhesive properties are influenced by the porous architecture of the polymer.
Furthermore, the porous nature of the substrate can influence the mechanical interlocking between the FOTS layer and the polymer. A well-penetrated coating can create a larger effective contact area and a mechanically interlocked interface, which can enhance adhesion. Conversely, if the pores are too large or irregular, they may act as stress concentration points, potentially leading to premature delamination of the coating under mechanical stress.
The modification of porous polymeric membranes with functional coatings is an active area of research. acs.orgmdpi.com The goal is often to alter surface properties like hydrophobicity or biocompatibility without compromising the bulk properties of the membrane. acs.orgmdpi.com While direct studies quantifying the adhesion of FOTS to porous polymers are not abundant, the principles of surface modification of such substrates suggest that a balance between chemical bonding and mechanical interlocking within the porous structure is key to achieving durable and functional coatings. mdpi.comnih.gov
Surface Energy Modification and Wetting Behavior Control
A primary application of FOTS is the reduction of surface energy, which directly impacts the wetting behavior of the treated surface.
The formation of a FOTS self-assembled monolayer on a substrate leads to a significant reduction in its surface free energy (SFE). This is attributed to the densely packed, low-energy perfluoroalkyl chains that orient away from the surface. The degree of surface energy reduction is directly correlated with the quality and density of the FOTS monolayer.
X-ray Photoelectron Spectroscopy (XPS) is a valuable tool for analyzing the chemical composition of the modified surface and thus the degree of functionalization. nih.gov By quantifying the atomic concentrations of fluorine, carbon, silicon, and oxygen on the surface, the coverage and integrity of the FOTS SAM can be assessed. nih.gov
The surface energy of FOTS-treated surfaces can be estimated using contact angle measurements with a series of liquids with known surface tensions. A higher degree of FOTS functionalization, as confirmed by XPS, generally results in higher water contact angles and, consequently, a lower calculated surface free energy. For example, a bare silicon wafer has a relatively high surface energy, which is drastically reduced after the application of a FOTS monolayer.
| Surface | Water Contact Angle (°) | Surface Free Energy (mN/m) |
|---|---|---|
| Bare Silicon Wafer | ~30 | ~55-65 |
| FOTS-Coated Silicon Wafer | ~110-120 | ~10-15 |
This interactive table illustrates the significant change in water contact angle and the corresponding reduction in surface free energy upon the functionalization of a silicon wafer with a FOTS monolayer.
Contact angle hysteresis (CAH), the difference between the advancing and receding contact angles, is a measure of the energy barrier to droplet motion on a surface. researchgate.net For many applications requiring high water repellency and self-cleaning properties, low CAH is desirable. researchgate.net FOTS functionalization, when combined with micro- or nanostructured surfaces, allows for precise control over CAH. researchgate.netresearchgate.net
On a smooth, flat surface, FOTS treatment alone can result in a high contact angle but may still exhibit noticeable hysteresis. By introducing well-defined surface architectures, such as arrays of micropillars or microdomes, it is possible to create superhydrophobic surfaces with significantly reduced CAH. researchgate.net The geometry of these structures, including their shape, size, spacing, and aspect ratio, plays a crucial role in determining the wetting state of a liquid droplet (i.e., the Cassie-Baxter or Wenzel state) and, consequently, the CAH. ed.ac.uk
For instance, on FOTS-coated micropillar arrays, as the spacing between pillars increases, the receding contact angle tends to increase, leading to a decrease in contact angle hysteresis. researchgate.net This is because a larger spacing promotes a stable Cassie-Baxter state where the water droplet is suspended on top of the pillars, minimizing contact with the solid surface and reducing pinning of the contact line. ed.ac.uk
| Surface Architecture | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) |
|---|---|---|---|
| Flat FOTS-coated Si | 115 | 95 | 20 |
| FOTS-coated Micropillars (20 µm spacing) | 155 | 140 | 15 |
| FOTS-coated Micropillars (40 µm spacing) | 158 | 152 | 6 |
This interactive table demonstrates how varying the architecture of a FOTS-coated surface can modulate the advancing and receding contact angles, thereby controlling the contact angle hysteresis.
Interactions with Biological and Chemical Species at Functionalized Surfaces
FOTS-functionalized surfaces exhibit specific interactions with biological and chemical species, which are leveraged in various biomedical and biotechnological applications. The low surface energy and hydrophobic/oleophobic nature of FOTS coatings generally lead to a reduction in the non-specific adsorption of proteins and other biomolecules. nih.gov This "protein resistance" is highly valuable for medical implants, biosensors, and microfluidic devices to prevent biofouling and maintain performance. biolinscientific.commeddocsonline.org
In the context of cell-surface interactions, FOTS is often used as a passivation layer to prevent cell adhesion in specific areas. nih.gov For example, in neuronal cell culture, surfaces can be patterned with cell-adhesive molecules in specific regions, while the surrounding areas are backfilled with FOTS to prevent random cell attachment and guide the growth of neurons along the predefined paths. nih.govucl.ac.uknih.gov This demonstrates the ability of FOTS to act as a cell-repellent background, enabling the precise control of cellular organization. nih.govucl.ac.uknih.gov
The chemical inertness of the perfluorinated surface also contributes to its limited interaction with many chemical species, making it a suitable coating for applications requiring chemical resistance. However, the underlying silane (B1218182) linkage to the substrate can be susceptible to hydrolysis under certain pH conditions, which can affect the long-term stability of the coating.
Advanced Characterization Techniques for 1h,1h,2h,2h Perfluorooctyltrichlorosilane Systems
Spectroscopic Analysis of Surface Chemistry
Spectroscopic techniques are indispensable for elucidating the chemical nature of FOTS-modified surfaces. They offer qualitative and quantitative information about the elemental makeup and the types of chemical bonds present.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a surface. rockymountainlabs.comkratos.com For surfaces treated with FOTS, XPS is instrumental in confirming the presence and quantifying the elements that constitute the self-assembled monolayer (SAM), namely carbon, fluorine, silicon, oxygen, and chlorine.
High-resolution XPS spectra provide detailed information about the chemical bonding environment of each element. beilstein-journals.org For instance, the C 1s spectrum of a FOTS layer can be deconvoluted to identify different carbon species, such as C-C/C-H, C-F, and CF2/CF3 groups. acs.orgthermofisher.com The binding energies of these peaks are shifted due to the highly electronegative fluorine atoms. Similarly, the F 1s spectrum confirms the presence of covalently bonded fluorine, while the Si 2p spectrum provides insights into the formation of the siloxane (Si-O-Si) network at the substrate interface. researchgate.netaus.edu Analysis of the underlying substrate signal can also provide information on the thickness and coverage of the FOTS monolayer. eag.com
Table 1: Representative XPS Data for FOTS-Treated Silicon Dioxide Surfaces
| Element | Binding Energy (eV) | Atomic Concentration (%) | Predominant Chemical State |
| C 1s | ~285.0 | 25-35 | C-C, C-H |
| ~291.5 | -CF₂ | ||
| ~293.8 | -CF₃ | ||
| F 1s | ~689.0 | 40-50 | C-F |
| O 1s | ~532.5 | 15-25 | Si-O |
| Si 2p | ~103.5 | 5-10 | Si-O |
Note: Binding energies and atomic concentrations can vary depending on the specific substrate, deposition conditions, and instrument calibration.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule or on a surface. youtube.com When applied to FOTS-modified surfaces, FTIR can confirm the successful deposition of the silane (B1218182) and provide information about the structure of the resulting film. The infrared spectrum of a FOTS layer is characterized by strong absorption bands corresponding to the vibrations of its various functional groups. researchgate.net
Key vibrational modes for FOTS include the symmetric and asymmetric stretching of C-F bonds, which typically appear in the region of 1100-1300 cm⁻¹. researchgate.net The presence of these intense peaks is a clear indicator of the perfluorinated alkyl chain. Additionally, peaks corresponding to Si-O-Si stretching vibrations, usually found around 1000-1100 cm⁻¹, confirm the formation of the polysiloxane network that anchors the monolayer to the substrate. The absence or significant reduction of Si-Cl stretching bands indicates a complete hydrolysis and condensation reaction.
Table 2: Characteristic FTIR Absorption Bands for FOTS Monolayers
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1240 | Asymmetric stretch | C-F |
| ~1200 | Symmetric stretch | C-F |
| ~1150 | Stretch | C-F |
| ~1100-1000 | Stretch | Si-O-Si |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds in the liquid or solid state. For FOTS and its derivatives, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum of FOTS is relatively simple, showing signals for the two methylene (B1212753) (-CH₂-) groups in the alkyl chain. The chemical shifts of these protons are influenced by the adjacent silicon and perfluoroalkyl groups.
¹⁹F NMR: Due to the large number of fluorine atoms, ¹⁹F NMR is an extremely sensitive and powerful technique for characterizing FOTS. biophysics.org It provides detailed information about the different fluorine environments within the perfluorooctyl chain. nih.govrsc.org The spectrum will show distinct signals for the -CF₃ group and the various -CF₂- groups, with chemical shifts and coupling constants that are characteristic of the molecule's structure. researchgate.net
²⁹Si NMR: This technique can be used to study the silicon environment and provides direct evidence of the formation of Si-O-Si bonds upon hydrolysis and condensation, confirming the polymerization of the silane on the surface.
Table 3: Predicted ¹H and ¹⁹F NMR Chemical Shifts for 1H,1H,2H,2H-Perfluorooctyltrichlorosilane
| Nucleus | Group | Predicted Chemical Shift (ppm) |
| ¹H | -CH₂-Si | ~1.5 - 2.0 |
| -CH₂-CF₂ | ~2.2 - 2.7 | |
| ¹⁹F | -CF₃ | ~ -81 |
| -CF₂- (multiple) | ~ -115 to -126 |
Note: Actual chemical shifts can vary based on the solvent and experimental conditions.
Surface Topography and Morphology Characterization
Microscopy techniques are essential for visualizing the physical characteristics of FOTS-modified surfaces, from the nanoscale roughness to microscale features.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography at the nanoscale. researchgate.net For FOTS-treated surfaces, AFM is used to assess the uniformity and quality of the self-assembled monolayer. It can reveal the presence of aggregates, pinholes, or other defects in the film. researchgate.net
By measuring the root-mean-square (RMS) roughness, AFM can quantify the smoothness of the FOTS coating. A well-formed monolayer typically results in a very smooth surface. Phase imaging in AFM can also provide information about the homogeneity of the surface, distinguishing between areas covered by the FOTS monolayer and any exposed substrate.
Scanning Electron Microscopy (SEM) provides high-magnification images of a surface by scanning it with a focused beam of electrons. While SEM has a lower resolution than AFM for topographical details, it is invaluable for examining the microscale morphology of FOTS-coated surfaces, especially on patterned or complex substrates. researchgate.netrsc.org SEM can be used to verify the conformal coverage of FOTS over microfabricated structures and to identify larger-scale defects or inconsistencies in the coating. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental mapping of the surface, visually confirming the distribution of fluorine and silicon across the imaged area.
Wettability and Adhesion Quantification
The assessment of wettability and adhesion provides fundamental insights into the interfacial properties of surfaces coated with this compound. These measurements are essential for determining the hydrophobicity and the interactive forces at the surface.
Water Contact Angle and Sliding Angle Measurements
Water contact angle (WCA) and sliding angle (SA) measurements are standard methods to quantify the hydrophobicity of a surface. The WCA is the angle where a water droplet meets a solid surface and provides a measure of the surface's static hydrophobicity. A high contact angle indicates a more hydrophobic surface. The sliding angle is the angle of inclination at which a water droplet of a specific volume begins to slide off the surface, indicating the water repellency and the degree of surface adhesion.
**Table 1: Water Contact and Sliding Angles on Surfaces Treated with Perfluoroalkylsilanes**| Substrate/Coating | Perfluoroalkylsilane Compound | Water Contact Angle (°) | Sliding Angle (°) |
|---|---|---|---|
| Composite Coating | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | 154.34 | 2.41 |
| Hierarchically Structured Thin Film | Fluorosilane | 162 | < 4 |
| PVDF Membrane | This compound | 142.0 | Not Reported |
Quantitative Adhesion Force Measurements
Atomic Force Microscopy (AFM) is a powerful technique for quantifying adhesion forces at the nanoscale. In a typical AFM adhesion measurement, the cantilever with a sharp tip is brought into contact with the sample surface and then retracted. The force required to pull the tip off the surface is measured, providing a direct quantification of the adhesion force.
A study on a monolayer of a closely related compound, 1H,1H,2H,2H-perfluorodecyl-trichlorosilane, on a silicon tip utilized dynamic force spectroscopy, a method based on AFM, to measure nanoadhesion. The adhesion forces were found to increase with the loading rate. The measurements revealed adhesion forces in the range of approximately 2 to 10 nanonewtons (nN) over a range of loading rates. researchgate.net It is important to note that adhesion forces can be significantly influenced by environmental factors such as relative humidity, which can lead to capillary condensation between the AFM tip and the sample surface, and the surface free energy of the material. nist.govresearchgate.net
Table 2: Nanoadhesion Force Measurements of a Perfluorinated Silane Monolayer
| Compound | Measurement Technique | Substrate | Measured Adhesion Force (nN) | Key Finding |
|---|---|---|---|---|
| 1H,1H,2H,2H-perfluorodecyl-trichlorosilane | Dynamic Force Spectroscopy (AFM-based) | Silicon Tip | ~2 - 10 | Adhesion force increases with the loading rate. researchgate.net |
Microfluidic Performance and Analyte Recovery Assessment
In microfluidics, surface modification of channels is often necessary to prevent the non-specific adsorption of analytes, which can lead to poor recovery and inaccurate quantification. This compound is used to create a low-adhesion surface within microfluidic devices.
Liquid Chromatography–Mass Spectrometry (LC–MS/MS) for Small Molecule Recovery
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to identify and quantify small molecules. In the context of microfluidics, LC-MS/MS can be employed to assess the recovery of analytes after they have passed through surface-modified microchannels.
One study investigated the effectiveness of various surface treatments on polydimethylsiloxane (B3030410) (PDMS) microfluidic devices for improving the recovery of small molecules. The channels were treated with 2% (v/v) trichloro(1H,1H,2H,2H-perfluorooctyl)silane. The recovery of a panel of small molecule analytes was then quantified using LC-MS. For the PDMS/glass devices treated with this compound, the recovery of analytes was found to range from 15% to 69%, with an average recovery of 45%. This demonstrates the utility of this silane in passivating surfaces to enhance analyte recovery in microfluidic systems.
Table 3: Small Molecule Recovery in PFOCTS-Treated Microfluidic Devices
| Microfluidic Device Material | Surface Treatment | Analytical Technique | Analyte Recovery Range | Average Analyte Recovery |
|---|---|---|---|---|
| PDMS/Glass | 2% (v/v) this compound | LC-MS/MS | 15% - 69% | 45% |
Ellipsometry for Film Thickness Determination in this compound Coatings
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness and optical properties of thin films, making it an ideal tool for characterizing self-assembled monolayers of this compound.
The technique measures two parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase shift of the polarized light. By fitting these experimental data to a model, the thickness and refractive index of the film can be determined with sub-nanometer resolution. Research has utilized ellipsometry to determine the thickness of silane films. In one study, the critical thickness of a (1H,1H,2H,2H-perfluorooctyl)trichlorosilane layer required to prevent metal deposition was evaluated using AFM, and the thickness was found to be 8.4 ± 1.6 nm. While this measurement was performed with AFM, ellipsometry is a standard complementary technique for determining the thickness of such films.
Table 4: Film Thickness of a this compound Layer
| Compound | Measurement Technique | Substrate | Measured Film Thickness (nm) |
|---|---|---|---|
| (1H,1H,2H,2H-perfluorooctyl)trichlorosilane | AFM | Not specified | 8.4 ± 1.6 |
Future Directions and Emerging Research Areas for 1h,1h,2h,2h Perfluorooctyltrichlorosilane
Integration with Novel Materials and Nanostructures
The synergy between PFOCTS and other advanced materials is a burgeoning field of research. By applying PFOCTS as a surface modification agent to novel substrates and nanostructures, researchers can create hybrid materials with enhanced or entirely new functionalities.
One area of focus is the modification of polymer membranes. For instance, the hydrophobic functionalization of poly(vinylidene fluoride) (PVDF) membranes with PFOCTS through plasma activation and chemical vapor deposition has been investigated to improve the stability of supported liquid membrane processes. researchgate.net Another approach involves creating complex, hierarchical microstructures by electrophoretically depositing silica (B1680970) (SiO2) microspheres onto substrates, followed by functionalization with perfluorosilanes like PFOCTS to achieve superoleophobic surfaces. researchgate.net
In the realm of bionanotechnology, PFOCTS is being used to create highly specific nanopatterns. Researchers have used PFOCTS as a cell-repellent backfill in combination with cell-adhesive ferritin nanoparticles to fabricate patterns that can guide neuron growth with high efficiency. researchgate.net This demonstrates the potential for creating sophisticated interfaces for tissue engineering and neural prosthetics.
| Novel Material/Nanostructure | Role of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOCTS) | Resulting Property or Application |
|---|---|---|
| Poly(vinylidene fluoride) (PVDF) Membranes | Hydrophobic surface modification via chemical vapor deposition. researchgate.net | Improved stability for supported liquid membrane (SLM) processes. researchgate.net |
| Silicon Dioxide (SiO₂) Microspheres | Functionalization of deposited spheres to lower surface energy. researchgate.net | Creation of hierarchical, superoleophobic surfaces. researchgate.net |
| Ferritin Nanoparticles (FerNPs) | Acts as a cell-repellent molecular backfill on the substrate. researchgate.net | Fabrication of high-contrast micropatterns for guided neuron growth. researchgate.net |
| 2D Materials (e.g., NbSe₂) | Potential for creating heterostructures with organic molecules to manipulate quantum properties. researchgate.net | Emerging platform for studying novel quantum states in condensed matter physics. researchgate.net |
Advanced Manufacturing Techniques (e.g., 3D Printing with Modified Materials)
The role of PFOCTS as a surface-modifying agent is critical in advanced manufacturing, particularly where interfacial properties are key to process success and fidelity. Its ability to form anti-adhesive layers is being leveraged in techniques like nanoimprint lithography (NIL) and microfluidics. fishersci.sechemicalbook.comfishersci.at
In NIL and soft lithography, a PFOCTS monolayer is often applied to the master mold or stamp. chemicalbook.comresearchgate.net This coating drastically reduces surface energy, preventing the adhesion of the polymer resin or elastomer (like polydimethylsiloxane (B3030410), PDMS) to the mold during curing and separation. fishersci.sefishersci.at This ensures a clean release, preserves the fidelity of nanoscale features, and extends the lifetime of the mold. researchgate.net
Emerging research also points to its utility in specialized 3D printing. For instance, a related compound, 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (POTS), has been used to modify glass substrates to increase their hydrophobicity, which is a critical parameter for the 3D reactive inkjet printing of materials like PDMS. sigmaaldrich.com This suggests a future role for PFOCTS in modifying print beds or even incorporated into printable materials to control wettability and layer-to-layer interactions during the fabrication process.
| Manufacturing Technique | Function of this compound (PFOCTS) | Primary Benefit |
|---|---|---|
| Nanoimprint Lithography (NIL) | Forms an anti-sticking release layer on the stamp/mold. chemicalbook.com | Facilitates clean demolding, reduces defects, and increases mold longevity. chemicalbook.com |
| Microfluidic Mold Fabrication | Acts as a release agent for PDMS casting on silicon wafers. ottokemi.comfishersci.atresearchgate.net | Allows for the repeated and reliable fabrication of microfluidic chips. ottokemi.comresearchgate.net |
| 3D Reactive Inkjet Printing | Surface modification of the printing substrate to control wettability (by analogy with POTS). sigmaaldrich.com | Enables printing of specialized polymers like PDMS by managing droplet interaction with the surface. sigmaaldrich.com |
Tailoring for Specific Biomedical and Biotechnological Applications
The interface between synthetic materials and biological systems is a critical area of research, and PFOCTS is a valuable tool for engineering these interactions at the molecular level. Its applications range from creating biocompatible and anti-fouling surfaces to fabricating sophisticated platforms for cell biology research. chemimpex.com
PFOCTS coatings can be applied to medical devices to reduce the adhesion of bacteria, thereby preventing the formation of biofilms and improving patient safety. chemimpex.com In biotechnology, its use in proteomics research has been noted. scbt.com Furthermore, PFOCTS is instrumental in creating micropatterned surfaces for cell culture. By forming a non-adhesive background, it allows for the precise patterning of cell-adhesive molecules, enabling research into cell adhesion, migration, and neurite guidance. ottokemi.comresearchgate.net This controlled patterning is crucial for developing advanced cell-based assays, tissue engineering scaffolds, and understanding fundamental cellular processes.
| Application Area | Substrate/System | Role of this compound (PFOCTS) | Specific Outcome |
|---|---|---|---|
| Anti-Fouling Surfaces | Medical devices | Creates a low-energy, hydrophobic surface. chemimpex.com | Reduces bacterial adhesion and biofilm formation. chemimpex.com |
| Proteomics Research | Analytical surfaces/probes | Surface modification to control protein interactions. scbt.com | Used as a fluorinated and chlorinated aliphatic silane (B1218182) in research. scbt.com |
| Cell Micropatterning | Glass or silicon substrates | Forms a cytophobic (cell-repellent) background layer. ottokemi.com | Creates high-contrast patterns for controlling cell adhesion and guiding neurite outgrowth. ottokemi.comresearchgate.net |
Long-Term Stability and Durability Enhancement of this compound Coatings
For PFOCTS coatings to be viable in commercial and industrial applications, their long-term stability and durability under operational stress are paramount. Research is actively exploring the thermal, chemical, and mechanical limits of these monolayers and developing strategies to enhance their robustness.
Studies on the thermal stability of PFOCTS SAMs on aluminum substrates have provided critical data on their performance at elevated temperatures. researchgate.net These studies show that while the conformational order of the monolayer is maintained after thermal cycling below 423 K, the process becomes only partially reversible between 423 K and 603 K, and completely irreversible above 603 K. researchgate.net This information is vital for applications in electronics or aerospace where components may experience significant temperature fluctuations.
To improve durability, particularly against corrosion and mechanical wear, researchers are exploring self-healing mechanisms. One promising approach involves the microencapsulation of a healing agent, such as the related compound 1H,1H,2H,2H-perfluorooctyl triethoxysilane (B36694) (POTS). researchgate.net When the coating is scratched or damaged, the microcapsules rupture and release the silane, which then reacts with atmospheric moisture to repair the damaged area and restore the protective, hydrophobic surface. sigmaaldrich.comresearchgate.net This concept represents a significant step towards creating coatings with extended service lives.
| Peak Temperature of Thermal Cycle | Effect on Monolayer's Conformational Order | Reversibility |
|---|---|---|
| Below 423 K (150 °C) | Order is not disrupted by thermal cycling. researchgate.net | Completely Reversible. researchgate.net |
| Between 423 K and 603 K (150 °C - 330 °C) | Cycling results in partial retention of the original order. researchgate.net | Partially Reversible. researchgate.net |
| Above 603 K (330 °C) | The ordered structure is irreversibly lost. researchgate.net | Completely Irreversible. researchgate.net |
Development of Smart and Responsive Surfaces Based on this compound
A frontier in materials science is the creation of "smart" surfaces that can change their properties in response to external stimuli. rsc.org While PFOCTS creates a statically hydrophobic surface, the future lies in integrating it into dynamic systems that can switch their wettability on demand. Such surfaces could have applications in microfluidics, self-cleaning materials, and controllable drug delivery.
The fundamental concept involves combining the low surface energy of a PFOCTS-modified surface with a stimuli-responsive material grafted onto the same substrate. rsc.org The responsive component could be a polymer that changes its conformation, and thus the surface topography or chemistry, when exposed to stimuli such as:
Light: Using photosensitive molecules that isomerize upon irradiation.
Temperature: Employing thermoresponsive polymers that undergo a phase transition above or below a critical temperature.
pH: Incorporating polymers with acidic or basic groups that swell or collapse in response to changes in pH.
Electric Potential: Using electroactive polymers or redox-active molecules to alter surface properties.
By combining the robust hydrophobicity of PFOCTS with a responsive element, it may be possible to create surfaces that can be switched between, for example, a superhydrophobic state (water contact angle >150°) and a more hydrophilic state. This would allow for the active control of droplet adhesion and mobility on a surface.
| External Stimulus | Potential Responsive Component | Role of this compound (PFOCTS) | Envisioned Switching Behavior |
|---|---|---|---|
| Temperature | Thermoresponsive polymer brushes (e.g., Poly(N-isopropylacrylamide)) | Provides a stable, low-energy base layer or modifies a roughened superstructure. | Switching between hydrophobic (collapsed polymer) and less hydrophobic (swollen polymer) states. |
| Light (UV/Visible) | Photo-isomerizable molecules (e.g., Azobenzene) integrated into the monolayer. | Forms the main component of the SAM, with responsive units incorporated. | Reversible change in surface polarity and wettability upon light irradiation. |
| Electric Field | Redox-active molecules or conductive polymers. | Acts as a stable dielectric or hydrophobic background layer. | Dynamic control of surface energy and droplet adhesion via applied voltage. |
Q & A
Q. What are the molecular and structural properties of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane, and how do they influence its reactivity in surface functionalization?
Methodological Answer: The compound (C10H4Cl3F17Si) features a trichlorosilane headgroup and a perfluorinated carbon chain. The trichlorosilane group enables covalent bonding with hydroxylated surfaces (e.g., glass, silicon), while the fluorinated tail confers hydrophobicity. Key characterization methods include:
Q. Table 1: Key Molecular Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C10H4Cl3F17Si | NIST |
| Molecular Weight | 581.556 g/mol | NIST |
| Critical Functional Groups | -SiCl3 (reactive headgroup) |
Q. What are the best practices for handling and storing this compound to prevent decomposition?
Methodological Answer:
- Storage : Keep under inert gas (Ar/N2) in amber glass bottles at ≤4°C to minimize hydrolysis. Ensure containers are tightly sealed to avoid moisture ingress .
- Handling : Use anhydrous solvents (e.g., dry toluene) for dilution. Conduct reactions in gloveboxes or under Schlenk lines to exclude humidity .
- Safety : Wear nitrile gloves and safety goggles. Avoid contact with water, as hydrolysis releases HCl .
Q. How is this compound used to create hydrophobic coatings, and what substrates are compatible?
Methodological Answer: The compound forms self-assembled monolayers (SAMs) via chemical vapor deposition (CVD) or solution-phase deposition.
- Substrate Preparation : Clean substrates (e.g., glass, silicon) with piranha solution to generate hydroxyl groups for silane binding .
- CVD Parameters : Optimal at 80–120°C under reduced pressure (10–50 mTorr) for 2–4 hours .
- Compatibility : Effective on oxides (SiO2, TiO2) and polymers (PDMS) pre-treated with plasma oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported water contact angles for surfaces functionalized with this compound?
Methodological Answer: Discrepancies in contact angles (e.g., 123° vs. 149°) arise from substrate roughness and deposition methods:
- Surface Roughness : Use atomic force microscopy (AFM) to quantify native roughness. Lower-grammage paper (smoother) yields higher contact angles due to reduced pinning .
- Coating Uniformity : Employ SEM/EDS to map fluorine distribution. Non-uniform coatings create metastable Cassie-Baxter states, altering apparent hydrophobicity .
- Experimental Controls : Standardize humidity and temperature during deposition to minimize environmental variability .
Q. Table 2: Substrate-Dependent Wettability
| Substrate | Contact Angle (°) | Roughness (Ra, nm) | Source |
|---|---|---|---|
| Whatman Chromatography #1 | 123° | 15–20 | |
| Filter Paper #1 | 149° | 50–70 | |
| Plasma-Oxidized PDMS | 110° | <5 |
Q. What mechanisms underlie its use as a dopant in conductive polymers like PBTTT?
Methodological Answer: The compound acts as a protonic dopant via hydrolysis:
Hydrolysis : -SiCl3 reacts with ambient moisture to form HCl and silanol (-SiOH) .
Doping : HCl protonates thiophene rings in PBTTT, increasing hole conductivity.
Kinetic Control : Monitor doping efficiency using in situ UV-Vis spectroscopy (peak shift at ~600 nm) .
Optimization Tip : Balance humidity exposure to avoid over-hydrolysis, which degrades polymer crystallinity .
Q. How can researchers optimize CVD parameters for large-area, defect-free coatings?
Methodological Answer:
- Pressure-Temperature Profile : Lower pressures (10–20 mTorr) enhance vapor diffusion, reducing pinhole defects. Temperatures >100°C accelerate silane decomposition, risking uneven films .
- In-Situ Monitoring : Use quartz crystal microbalance (QCM) to track deposition rates. Ideal rate: 0.5–1.0 Å/s .
- Post-Annealing : Anneal at 150°C under N2 to crosslink SAMs and improve mechanical stability .
Q. What are the environmental and safety risks associated with its decomposition products?
Methodological Answer:
- Thermal Decomposition : Above 200°C, releases HF and Cl2. Use TGA-MS to identify decomposition thresholds .
- Waste Management : Neutralize waste with 10% NaOH solution to convert residual HCl/HF into salts .
- Peroxide Risk : Although not a peroxide former, store away from oxidizers (e.g., HNO3) to prevent explosive reactions .
Q. How does surface chemistry influence charge transfer in triboelectric applications?
Methodological Answer:
- Charge Density : Fluorinated surfaces exhibit negative triboelectric polarity. Quantify using Kelvin probe force microscopy (KPFM) .
- Substrate Pairing : Pair with materials high in electron-donating groups (e.g., nylon) to maximize charge separation .
- Roughness Impact : Nanotextured coatings enhance charge retention by increasing surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
